molecular formula C6H3ClIN3 B578016 6-Chloro-3-iodoimidazo[1,2-A]pyrazine CAS No. 1245645-10-6

6-Chloro-3-iodoimidazo[1,2-A]pyrazine

Cat. No. B578016
M. Wt: 279.465
InChI Key: RPIWFMDUHRBONR-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 1245645-10-6 . It has a molecular weight of 279.47 . The IUPAC name for this compound is 6-chloro-3-iodoimidazo[1,2-a]pyrazine .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine is 1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . The InChI key is RPIWFMDUHRBONR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Multicomponent Synthesis Efficiency

The Groebke–Blackburn–Bienaymé reaction facilitates the synthesis of 3-aminoimidazo[1,2-a]pyrazines, demonstrating the importance of this scaffold in drug discovery. An industrial-scale process has been developed for these compounds, highlighting their potential in medicinal chemistry (Baenziger, Durantie, & Mathes, 2017).

Antimicrobial Activity

Some N-arylimidazo[1,2-a]pyrazine derivatives exhibit antimicrobial properties, underscoring the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold in addressing bacterial infections (Jyothi & Madhavi, 2019).

Heterocyclic Compound Synthesis

Research on the efficient one-step synthesis of azolo[1,5-α]pyrimidine and pyrazolo[1,5-a]pyrimidines through reactions involving enaminonitriles highlights the versatility of imidazo[1,2-a]pyrazine derivatives in producing heterocyclic compounds with potential biological activities (Eljazi I. Al-Afaleq, 2000).

Fluorescence Properties

Imidazo[1,2-a]pyrazine derivatives have been studied for their fluorescence properties, indicating their potential application in material science, particularly as fluorescent brighteners for polyester fibers (Rajadhyaksha & Rangnekar, 2007).

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been explored for their antibacterial properties, further illustrating the medicinal chemistry applications of imidazo[1,2-a]pyrazine derivatives (Azab, Youssef, & El-Bordany, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 .

Future Directions

While specific future directions for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine were not found in the search results, the imidazo[1,2-a]pyrazine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine could potentially have applications in the development of new drugs.

properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWFMDUHRBONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857386
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodoimidazo[1,2-A]pyrazine

CAS RN

1245645-10-6
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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